molecular formula C17H17IN2O B3552387 2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B3552387
M. Wt: 392.23 g/mol
InChI Key: BYMWBLVYDNPJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an iodine atom and a benzamide group .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a benzamide group substituted with a benzene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, compounds with pyrrolidine rings are known to exhibit diverse biological activity .

properties

IUPAC Name

2-iodo-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWBLVYDNPJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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